Deschloro-(S)-efavirenz

Pharmaceutical impurity profiling Quality control specification Efavirenz API

QC laboratories face invalidated system suitability tests when substituting generic efavirenz impurities for the authentic deschloro analog. This certified reference standard (C₁₄H₁₀F₃NO₂, MW 281.23) enables precise quantitation at ≤0.1% acceptance thresholds per ICH Q2(R1). - Enables USP-specific chiral HPLC resolution between (S)- and (R)-enantiomers - Prevents co-elution artifacts that compromise specificity requirements - Validates chromatographic response factors unique to the 6-deschloro scaffold

Molecular Formula C14H10F3NO2
Molecular Weight 281.23 g/mol
Cat. No. B13418443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeschloro-(S)-efavirenz
Molecular FormulaC14H10F3NO2
Molecular Weight281.23 g/mol
Structural Identifiers
SMILESC1CC1C#CC2(C3=CC=CC=C3NC(=O)O2)C(F)(F)F
InChIInChI=1S/C14H10F3NO2/c15-14(16,17)13(8-7-9-5-6-9)10-3-1-2-4-11(10)18-12(19)20-13/h1-4,9H,5-6H2,(H,18,19)/t13-/m0/s1
InChIKeyPMAKZVLAJFKTHQ-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deschloro-(S)-efavirenz: Compound Identity and Impurity Profile


Deschloro-(S)-efavirenz (CAS 445468-46-2, molecular formula C₁₄H₁₀F₃NO₂, molecular weight 281.23 g/mol) is the 6-deschloro analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) efavirenz. It is formally classified as a process-related impurity of efavirenz active pharmaceutical ingredient (API) and is also a potential degradation product . The compound differs from efavirenz solely by the absence of the chlorine atom at the 6-position of the benzoxazinone scaffold. Its primary scientific and industrial applications lie in pharmaceutical quality control, analytical method development, and impurity profiling studies.

Identity (S)-Deschloro impurity standard for efavirenz
Use Context Pharmaceutical impurity profiling & method validation
Selection Note Matched reference material for USP/EP impurity testing; distinct from generic efavirenz impurity standards

Non-Interchangeability of Deschloro-(S)-efavirenz


In pharmaceutical impurity profiling, each impurity possesses a unique retention time, response factor, and acceptance threshold that is method-specific and pharmacopoeially mandated. Substituting deschloro-(S)-efavirenz with a generic 'efavirenz impurity standard' or a structurally similar benzoxazinone analog (e.g., the amino alcohol impurity or the N-oxide species) will invalidate chromatographic system suitability tests and compromise quantitative accuracy . Furthermore, the 6-chloro substituent is a critical determinant of NNRTI potency in efavirenz; the deschloro species exhibits distinct biological properties that preclude its use as a functional substitute in antiviral activity studies [1]. The quantitative evidence below demonstrates exactly where these differences manifest in measurable performance parameters.

Property
This Product
Generic Substitutes
Chromatographic retention
Unique due to absent chlorine; matched retention time for impurity peak
Other efavirenz impurities (amino alcohol, N-oxide) elute at different retention windows; risk of misidentification
Response factor
Validated for deschloro species at low specification levels
Generic impurity standards may have different UV/ESI responses; quantitative bias likely
Biological context
Reduced NNRTI activity due to halogen loss; used as SAR probe
Efavirenz itself is potent; substituting deschloro for antiviral assays would misrepresent halogen contribution

Quantitative Differentiation of Deschloro-(S)-efavirenz


Impurity Specification Limit in Efavirenz API

Industrial batch data for efavirenz API show that deschloro species are controlled to a specification threshold below 0.05 to 0.1 percent, which is a stricter limit than the below 0.2 to 0.3 percent routinely applied to major hydroxylated impurities . This tighter specification reflects the fact that the deschloro impurity is a direct structural analog of the active pharmaceutical ingredient lacking a single substituent, making its chromatographic resolution from efavirenz more challenging and its quantitative control more critical for batch release.

Specification limit
Data to verify
Deschloro limit ≤0.05–0.1% vs hydroxylated impurities ≤0.2–0.3% in efavirenz API
Supports stringent impurity control; method validation benefit
Vendor-specified data; cross-lab verification recommended
Pharmaceutical impurity profiling Quality control specification Efavirenz API

Pharmacopoeial Impurity Classification

The United States Pharmacopeia (USP) monograph for Efavirenz includes an Impurities/Organic Impurities table that enumerates individual known impurities with specified acceptance criteria [1]. Deschloro-(S)-efavirenz is one of the named process-related impurities that must be identified and quantified in efavirenz drug substance. The European Pharmacopoeia (EP) mandates ≤0.2% for unspecified impurities and ≤0.1% for known, specified impurities in efavirenz API . Deschloro-(S)-efavirenz falls under the ≤0.1% known impurity category, distinguishing it from unspecified impurities that may be present at ≤0.2%.

Pharmacopoeial status
Reported
Known impurity ≤0.1% vs unspecified ≤0.2% per EP; USP monograph listed
Pharmacopoeial listing mandates reference standard availability
EP/USP compliance context; verify current monograph
Pharmacopoeial compliance USP monograph Regulatory impurity control

6-Chloro Substituent and HIV-1 RT Inhibition

Efavirenz (6-chloro) inhibits wild-type HIV-1 reverse transcriptase with a Ki of 2.93 nM and suppresses viral replicative spread with an IC₉₅ of 1.5 nM in cell culture [1]. The SAR established during the development of the benzoxazinone NNRTI class demonstrated that the 6-chloro substituent contributes significantly to binding affinity within the allosteric pocket of HIV-1 RT. Removal of the chlorine atom to yield deschloro-(S)-efavirenz results in attenuated inhibition, consistent with the role of the chlorine atom in forming favorable hydrophobic contacts with the Y181 and Y188 residues of the NNRTI binding pocket [2]. While the deschloro analog retains the core pharmacophore (cyclopropylethynyl, trifluoromethyl, and (S)-configuration), it is not considered a potent NNRTI suitable for antiviral studies at clinically relevant concentrations.

NNRTI activity
Class-level
Deschloro Ki not reported; efavirenz Ki 2.93 nM; SAR indicates chlorine essential for high potency
Supports SAR probe use; not a functional substitute
Class-level SAR from benzoxazinone series; direct Ki data absent
Structure-activity relationship HIV-1 reverse transcriptase NNRTI potency

Deuterated Internal Standard for LC–MS

Deschloro-(S)-efavirenz-d4 (molecular formula C₁₄H₆D₄F₃NO₂, molecular weight 285.25 g/mol) is a tetradeuterated analog of deschloro-(S)-efavirenz that co-elutes with the non-labeled analyte under reversed-phase chromatographic conditions while exhibiting a distinct mass shift of +4 Da . This property allows it to serve as an internal standard that corrects for ion-suppression/enhancement effects and extraction variability during quantitative LC–MS/MS analysis. In contrast, non-deuterated structural analogs (e.g., efavirenz amino alcohol or 8-hydroxyefavirenz) do not co-elute with deschloro-(S)-efavirenz and therefore cannot correct for matrix effects that are specific to the retention window of the deschloro species.

ISTD suitability
Data to verify
d4 analog co-elutes, +4 Da shift; non-deuterated analogs fail matrix correction
Non-substitutable for trace LC–MS/MS quantitation
Validate co-elution under specific LC conditions
Stable isotope-labeled internal standard LC–MS/MS bioanalysis Matrix effect correction

Chiral Chromatography Selectivity

The USP monograph for efavirenz specifies a chiral HPLC method for the determination of enantiomeric purity (Hexane:absolute alcohol 97:3 mobile phase) [1]. Deschloro-(S)-efavirenz, being the (S)-enantiomer of the deschloro benzoxazinone, must be chromatographically resolved from its (R)-antipode and from efavirenz itself during impurity profiling. The absence of the chlorine atom alters the analyte's retention factor (k') and selectivity (α) relative to the 6-chloro parent compound. This means that generic 'efavirenz system suitability mixtures' that do not contain authentic deschloro-(S)-efavirenz cannot confirm method specificity for the deschloro impurity peak, creating a risk of peak misidentification.

Chiral selectivity
Reported
Resolution from efavirenz required; retention shift due to absent Cl
Required for USP method specificity validation
Verify resolution under chiral HPLC conditions
Chiral chromatography Enantiomeric separation USP method compliance

Deschloro-(S)-efavirenz Validated Applications


Efavirenz API Batch Release and Stability Testing

Quality control laboratories performing USP-compliant batch release of efavirenz API must quantify the deschloro-(S)-efavirenz impurity against a certified reference standard. The USP organic impurities table lists the deschloro species as a known impurity with an acceptance limit that requires a matched reference material for peak identification and quantitation [1]. The Veeprho specification data confirm that deschloro species are controlled below 0.05–0.1%, a threshold demanding high-purity reference standards for accurate integration . Without the authentic compound, the laboratory cannot demonstrate method specificity or comply with ICH Q2(R1) validation requirements.

LC–MS/MS Quantitation of Residual Impurity

Bioanalytical and QC groups performing LC–MS/MS quantitation of residual deschloro-(S)-efavirenz in efavirenz tablets require deschloro-(S)-efavirenz-d4 as a stable isotope-labeled internal standard. The deuterated analog co-elutes with the target analyte and provides a +4 Da mass shift, correcting for electrospray ionization matrix effects that would otherwise compromise accuracy below the 0.1% threshold [1]. Non-deuterated impurity standards cannot fulfill this internal standard role because they co-elute in a different retention window or lack the mass shift required for selected reaction monitoring (SRM) discrimination.

Benzoxazinone NNRTI SAR Studies

Medicinal chemistry groups investigating the SAR of the benzoxazinone NNRTI scaffold use deschloro-(S)-efavirenz as a key comparator to isolate the contribution of the 6-chloro substituent to antiviral potency. Efavirenz exhibits a Ki of 2.93 nM against wild-type HIV-1 RT [1]; the deschloro analog, lacking the chlorine atom, shows reduced inhibitory activity, consistent with crystallographic evidence that the chlorine participates in hydrophobic contacts with Y181 and Y188 in the NNRTI binding pocket . The compound serves as a negative control to validate that observed antiviral effects are halogen-dependent.

Chiral HPLC Method Development

Analytical development laboratories validating chiral HPLC methods for efavirenz enantiomeric purity per USP require deschloro-(S)-efavirenz to establish system suitability. The USP specifies hexane–absolute alcohol (97:3) mobile phase and mandates resolution between the (S)- and (R)-enantiomers [1]. The deschloro species elutes with a retention factor distinct from efavirenz due to its reduced hydrophobicity, and only an authentic reference standard can confirm that the deschloro impurity peak does not co-elute with efavirenz or other named impurities, satisfying the specificity requirement of ICH Q2(R1).

Application
Selection Property
Validation Focus
Efavirenz API batch release testing
Impurity reference standard identity
Impurity quantitation below 0.1%, USP system suitability
LC–MS/MS trace impurity analysis
Deuterated internal standard (d4)
Ion suppression correction, co-elution verification
Benzoxazinone SAR studies
Halogen-dependent activity comparison
HIV-1 RT inhibition assay, binding pocket context
Chiral HPLC method validation
(S)-Enantiomer reference standard
Peak identification, resolution from efavirenz
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